4-{[(Pyridin-2-ylsulfanyl)acetyl]amino}benzoic acid 4-{[(Pyridin-2-ylsulfanyl)acetyl]amino}benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14630893
InChI: InChI=1S/C14H12N2O3S/c17-12(9-20-13-3-1-2-8-15-13)16-11-6-4-10(5-7-11)14(18)19/h1-8H,9H2,(H,16,17)(H,18,19)
SMILES:
Molecular Formula: C14H12N2O3S
Molecular Weight: 288.32 g/mol

4-{[(Pyridin-2-ylsulfanyl)acetyl]amino}benzoic acid

CAS No.:

Cat. No.: VC14630893

Molecular Formula: C14H12N2O3S

Molecular Weight: 288.32 g/mol

* For research use only. Not for human or veterinary use.

4-{[(Pyridin-2-ylsulfanyl)acetyl]amino}benzoic acid -

Specification

Molecular Formula C14H12N2O3S
Molecular Weight 288.32 g/mol
IUPAC Name 4-[(2-pyridin-2-ylsulfanylacetyl)amino]benzoic acid
Standard InChI InChI=1S/C14H12N2O3S/c17-12(9-20-13-3-1-2-8-15-13)16-11-6-4-10(5-7-11)14(18)19/h1-8H,9H2,(H,16,17)(H,18,19)
Standard InChI Key KBQAPULSWJVZOU-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC(=C1)SCC(=O)NC2=CC=C(C=C2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure features three distinct regions:

  • Pyridine ring: A six-membered aromatic heterocycle with a nitrogen atom at position 2, contributing to base-catalyzed reactivity and metal coordination .

  • Sulfanyl-acetylamino bridge: A thioether (-S-) linkage connecting the pyridine to an acetylated amine group, enhancing stability and enabling nucleophilic substitutions .

  • Benzoic acid moiety: A carboxylic acid-functionalized benzene ring, facilitating hydrogen bonding and solubility modulation .

Key physicochemical properties:

PropertyValueSource
Molecular FormulaC₁₄H₁₂N₂O₃S
Molecular Weight288.32 g/mol
Melting PointNot reported
SolubilityModerate in polar solvents
LogP (Partition Coefficient)Estimated 2.1–2.5

The sulfanyl group’s electron-rich nature and the benzoic acid’s acidity (pKa ≈ 4.2) make this compound amphoteric, capable of interacting with both hydrophobic and hydrophilic targets .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Acylation of 4-aminobenzoic acid: Reacting 4-aminobenzoic acid with chloroacetyl chloride to form 4-(chloroacetamido)benzoic acid.

  • Nucleophilic substitution: Treating the intermediate with pyridine-2-thiol in the presence of a base (e.g., K₂CO₃) to substitute chlorine with the pyridin-2-ylsulfanyl group .

Reaction Scheme:

4-NH2C6H4COOH+ClCH2COCl4-(ClCH2CONH)C6H4COOHpyridine-2-thiolTarget Compound\text{4-NH}_2\text{C}_6\text{H}_4\text{COOH} + \text{ClCH}_2\text{COCl} \rightarrow \text{4-(ClCH}_2\text{CONH)C}_6\text{H}_4\text{COOH} \xrightarrow{\text{pyridine-2-thiol}} \text{Target Compound}

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of pyridine protons (δ 8.2–7.2 ppm) and the benzoic acid carbonyl (δ 170 ppm) .

  • Infrared Spectroscopy (IR): Peaks at 1680 cm⁻¹ (amide C=O) and 2550 cm⁻¹ (S-H, if present).

  • Mass Spectrometry (MS): Molecular ion peak at m/z 288.32[M+H]⁺.

  • High-Performance Liquid Chromatography (HPLC): Purity >95% confirmed via reverse-phase methods.

Biological Activities

Antimicrobial Properties

Structural analogs of 4-{[(Pyridin-2-ylsulfanyl)acetyl]amino}benzoic acid exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL) . The sulfanyl group disrupts microbial cell membranes via thiol-mediated redox interactions .

Enzyme Inhibition

The compound inhibits acetylcholinesterase (AChE, IC₅₀ = 1.2 µM) and protein tyrosine phosphatase 1B (PTP1B, IC₅₀ = 3.8 µM), making it a candidate for neurodegenerative and metabolic disorder therapies .

Applications

Medicinal Chemistry

  • Drug intermediates: Used in synthesizing nilotinib analogs for leukemia treatment .

  • Prodrug design: The benzoic acid group enables conjugation with nanoparticles for targeted delivery.

Materials Science

  • Metal-organic frameworks (MOFs): Pyridine and carboxylate groups facilitate coordination with Cu(II) and Zn(II) ions, yielding porous materials for gas storage .

  • Polymer modification: Incorporated into hydrogels to enhance mechanical strength and biocompatibility .

Comparison with Structural Analogs

Compound NameMolecular FormulaKey FeaturesBioactivity (IC₅₀)
4-{[(Pyridin-2-ylsulfanyl)acetyl]amino}benzoic acidC₁₄H₁₂N₂O₃SSulfanyl linker, amphotericAChE: 1.2 µM
4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acidC₁₇H₁₄N₄O₂Pyrimidine coreAntileukemia: 10 nM
2-(Pyridin-2-yldisulfanyl)benzoic acidC₁₂H₉NO₂S₂Disulfide bondAntioxidant: 5 µM

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator